Trichloromethyl chloroformate

Catalog No.
S562434
CAS No.
503-38-8
M.F
ClCOOCCl3
C2Cl4O2
M. Wt
197.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloromethyl chloroformate

CAS Number

503-38-8

Product Name

Trichloromethyl chloroformate

IUPAC Name

trichloromethyl carbonochloridate

Molecular Formula

ClCOOCCl3
C2Cl4O2

Molecular Weight

197.8 g/mol

InChI

InChI=1S/C2Cl4O2/c3-1(7)8-2(4,5)6

InChI Key

HCUYBXPSSCRKRF-UHFFFAOYSA-N

SMILES

C(=O)(OC(Cl)(Cl)Cl)Cl

Solubility

INSOL IN WATER; SOL IN ETHANOL, VERY SOL IN ETHER
SOL IN BENZENE, ALCOHOL, AND ETHER
Solubility in water: reaction

Synonyms

Carbonochloridic Acid Trichloromethyl Ester; Chloroformic Acid Trichloromethyl Ester; Trichloromethanol Chloroformate; Diphosgen; Diphosgene; Trichloromethyl Chlorocarbonate

Canonical SMILES

C(=O)(OC(Cl)(Cl)Cl)Cl

Organic Synthesis

  • Acylating agent

    Trichloromethyl chloroformate acts as a potent acylating agent, introducing acyl groups (R-C=O) into various organic compounds. This allows researchers to create diverse functional molecules, including:

    • Carboxylic acid derivatives like esters, amides, and anhydrides
    • Carbamates, important in the development of pesticides and herbicides
    • Acyl chlorides, crucial intermediates in organic synthesis
  • Carbonylation agent

    It can also act as a carbonylation agent, introducing a carbonyl group (C=O) into organic molecules. This enables the synthesis of various compounds like ketones, aldehydes, and carboxylic acids .

Pharmaceutical Research

  • Drug synthesis: Due to its ability to introduce specific functional groups, trichloromethyl chloroformate plays a role in the synthesis of various pharmaceuticals. It can be used to create:
    • Precursors for drug molecules
    • Bioactive compounds for research purposes

It's important to note that the use of trichloromethyl chloroformate in pharmaceutical research is often conducted in controlled laboratory settings due to its inherent hazards.

Material Science Research

  • Polymer synthesis: Trichloromethyl chloroformate can be used in the synthesis of specific polymers, particularly those containing functional groups like esters or carbonates. This allows researchers to explore potential applications in various fields, such as:
    • Development of advanced materials with tailored properties
    • Creation of new functional polymers for specific applications

Trichloromethyl chloroformate is an organic compound with the chemical formula CCl₃O₂Cl. It is a colorless liquid that serves as a valuable reagent in organic synthesis. This compound is particularly notable for its reactivity and potential applications in the production of isocyanates and other derivatives. Trichloromethyl chloroformate is considered a safer alternative to phosgene, which poses significant health risks due to its toxicity and volatility .

  • Highly toxic: Inhalation or skin contact could be fatal [].
  • A severe irritant to the eyes, skin, and respiratory system [].
  • Reactive: May react violently with water or other chemicals [].

  • Reaction with Amines: It reacts with primary and secondary amines to form isocyanates. This reaction is significant in the synthesis of various nitrogen-containing compounds.
  • Hydrolysis: In the presence of water, trichloromethyl chloroformate hydrolyzes to produce hydrochloric acid and carbon dioxide, which can be detrimental in humid conditions .
  • Decomposition: The compound can decompose into other products when exposed to heat or moisture, making it necessary to handle it under controlled conditions .

Trichloromethyl chloroformate can be synthesized through various methods:

  • Chlorination of Methyl Chloroformate: This method involves the chlorination of methyl chloroformate using chlorine gas under ultraviolet light, producing trichloromethyl chloroformate along with hydrochloric acid as a byproduct .
  • Alternative Synthesis Routes: Other methods include the reaction of chloroform with phosgene or using specific catalysts to facilitate the formation of trichloromethyl chloroformate from simpler precursors .

Trichloromethyl chloroformate has several applications in organic chemistry:

  • Synthesis of Isocyanates: It is widely used for synthesizing isocyanates, which are crucial intermediates in the production of polyurethanes and other polymers.
  • Chemical Reagent: The compound serves as a reagent in various chemical transformations, particularly in the formation of carbamates and carbonates from alcohols or amines .
  • Pharmaceuticals: Its reactivity allows for modifications in drug design, potentially leading to new therapeutic agents .

Interaction studies involving trichloromethyl chloroformate focus on its reactivity with different functional groups. For example:

  • Reactivity with Ureas: The compound reacts with substituted ureas, leading to the formation of intermediates that can further decompose or react with other substrates .
  • Protein Modification: Studies have indicated that trichloromethyl chloroformate can modify amino acids and proteins, impacting their structure and function. This property may have implications in biochemistry and pharmacology .

Several compounds share similarities with trichloromethyl chloroformate, including diphosgene and phosgene. Here’s a comparison highlighting their uniqueness:

CompoundChemical FormulaKey Features
Trichloromethyl ChloroformateCCl₃O₂ClSafer alternative to phosgene; reactive towards amines
DiphosgeneClCO₂CCl₃Intermediate for phosgene; easier handling than phosgene
PhosgeneCOCl₂Highly toxic gas; used historically in warfare

Trichloromethyl chloroformate stands out due to its liquid state at room temperature, making it more manageable than phosgene gas. Additionally, its ability to produce isocyanates directly from amines positions it uniquely among similar compounds .

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS LIQUID

XLogP3

3.1

Boiling Point

128 °C @ 760 MM HG
at 101.3 kPa: 128 °C

Vapor Density

Relative vapor density (air = 1): 6.83

Density

1.6525 @ 14 °C
1.6 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08

LogP

1.49

Odor

ODOR SIMILAR TO PHOSGENE (NEWMOWN HAY)

Melting Point

-57 °C

UNII

PO4Q4R80LV

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (88.89%): Fatal if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10 MM HG @ 20 °C
Vapor pressure, kPa at 20 °C: 1.3

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/

Other CAS

503-38-8

Wikipedia

Diphosgene

Methods of Manufacturing

Prepared by photochlorination of methyl formate: W Hentschel, J Prakt Chem 36: 209 (1887); F Grignard et al, CR Acad Sci 169: 1074 (1919); eidem, ibid 1143; by photochlorination of methyl chloroformate: A Kling et al, ibid 1046; K Kurita, Y Iwakura, Org Syn 59: 195 (1980).

General Manufacturing Information

Carbonochloridic acid, trichloromethyl ester: ACTIVE
Most chloroformate production is used captively and production figures are not available /Chloroformic esters/
On a laboratory scale, trichloromethyl chloroformate (diphosgene) ... can be used as substitute for phosgene to synthesize isocyanates from amines

Analytic Laboratory Methods

The quantitative analysis of chloroformic esters can be carried out by titration, gas chromatography, high-performance liquid chromatography (HPLC) /Chloroformic esters/

Storage Conditions

... THESE CMPD DECOMPOSE EASILY, STORAGE CONTAINERS SHOULD BE VENTED. /CHLOROFORMATES/

Dates

Modify: 2023-08-15

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